molecular formula C14H22N4O2 B14793219 (R)-tert-Butyl 3-((6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-((6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B14793219
M. Wt: 278.35 g/mol
InChI Key: ZGTDOCGOWZXXGI-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-((6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl pyrrolidine-1-carboxylate and 6-methylpyrimidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Coupling Reaction: The key step involves the coupling of the pyrrolidine carboxylate with the 6-methylpyrimidine derivative, facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 3-((6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate may involve large-scale reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-aminopyrrolidine-1-carboxylate: A similar compound with a different substituent on the pyrimidine ring.

    6-Methylpyrimidine derivatives: Compounds with similar pyrimidine structures but different functional groups.

Uniqueness

(S)-tert-Butyl 3-((6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)17-11-5-6-18(8-11)13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTDOCGOWZXXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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